![molecular formula C9H11NO2 B1636147 DL-PHENYLALANINE-D11](/img/structure/B1636147.png)
DL-PHENYLALANINE-D11
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Description
DL-PHENYLALANINE-D11 is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biochemical Properties and Mechanisms of Action
DL-phenylalanine functions primarily as a precursor for neurotransmitters such as dopamine and norepinephrine. The D-isomer is known to inhibit the enzyme enkephalinase, which breaks down endorphins—natural pain-relieving compounds in the body. This inhibition can lead to increased levels of endorphins, thereby enhancing analgesic effects and mood stabilization.
Table 1: Biochemical Mechanisms of DL-Phenylalanine-D11
Mechanism | Description |
---|---|
Enkephalinase Inhibition | Prevents breakdown of endorphins, enhancing pain relief |
Neurotransmitter Precursor | Supports synthesis of dopamine and norepinephrine |
Mood Enhancement | Increases endorphin levels, potentially reducing depression |
Pain Management
Research indicates that DL-phenylalanine can significantly enhance analgesia in patients undergoing treatment with opiates for chronic pain. A study published in 2000 reported that concurrent treatment with DLPA potentiated pain relief and reduced depressive symptoms in patients receiving opiate therapy. This effect is thought to be mediated by the endogenous analgesia system (EAS), which is activated by both opiates and DLPA .
Mental Health Benefits
DLPA has been investigated for its role in treating various mental health conditions, including depression and anxiety disorders. Clinical trials have shown that DL-phenylalanine can improve mood in depressed patients, with some studies reporting effects comparable to traditional antidepressants . A double-blind trial indicated that doses between 150–200 mg per day yielded significant mood improvements in participants .
Case Study: Depression Treatment
In a clinical trial involving 40 depressed individuals, 31 reported improvements after taking DLPA supplements over a month-long period. Participants noted enhanced mood stability and reduced depressive symptoms .
Weight Management and Appetite Control
DL-phenylalanine has also been studied for its effects on appetite regulation. Research shows that L-phenylalanine can significantly inhibit food intake and improve glucose control when administered orally, while the D-form does not exhibit these effects . This property could be beneficial for obesity treatment strategies by utilizing the amino acid's satiating effects.
Table 2: Summary of Clinical Studies on this compound
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
deuterio 2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D,6D2,8D/hD3 |
InChI Key |
COLNVLDHVKWLRT-AQBXKVCYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N |
sequence |
F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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